molecular formula C17H14ClFN2O4 B5464445 3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide

Cat. No. B5464445
M. Wt: 364.8 g/mol
InChI Key: GCKCIVFCGSIDAE-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CFEN and is synthesized using a specific method that involves the use of various reagents and catalysts. CFEN has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of CFEN is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. CFEN also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, CFEN has been shown to activate various signaling pathways that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
CFEN exhibits unique biochemical and physiological effects that make it a promising candidate for further research and development. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. CFEN also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, CFEN has been shown to activate various signaling pathways that are involved in the regulation of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using CFEN in lab experiments include its potent anticancer activity, anti-inflammatory and antioxidant properties, and its ability to activate various signaling pathways. However, CFEN also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of CFEN. One potential avenue is the design and synthesis of CFEN derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of CFEN with other anticancer agents. Additionally, further research is needed to fully elucidate the mechanism of action of CFEN and to identify its specific molecular targets.

Synthesis Methods

The synthesis of CFEN involves the reaction of 2-chloro-6-fluoroaniline with ethyl 4-nitrophenylacetate in the presence of a palladium catalyst. The resulting product is then treated with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide. The reaction conditions and reagents used in this synthesis method have been optimized to yield high purity and yield of CFEN.

Scientific Research Applications

CFEN has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, colon, and lung cancer cells. CFEN has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O4/c1-2-25-11-6-8-15(16(10-11)21(23)24)20-17(22)9-7-12-13(18)4-3-5-14(12)19/h3-10H,2H2,1H3,(H,20,22)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKCIVFCGSIDAE-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.